(3S,4S)-3,4-Dimethyl-1,2-dioxetane
Description
(3S,4S)-3,4-Dimethyl-1,2-dioxetane (TDMD) is a strained cyclic peroxide with a four-membered dioxetane ring. Its stereochemistry and methyl substituents at the 3 and 4 positions significantly influence its thermal and photochemical decomposition pathways. TDMD has been extensively studied via trajectory surface hopping (TSH) dynamics, revealing key insights into its dissociation time, quantum yield, and excited-state dynamics during thermolysis . Methyl substitution increases its dissociation time due to the mass effect, which alters the moment of inertia and delays ring-opening . Quantum yield calculations using SA8-CASSCF methods indicate that the second singlet excited state (S₂) has a higher yield than the first singlet state (S₁), while the first triplet state (T₁) aligns with experimental results .
Properties
CAS No. |
50663-61-1 |
|---|---|
Molecular Formula |
C4H8O2 |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
(3S,4S)-3,4-dimethyldioxetane |
InChI |
InChI=1S/C4H8O2/c1-3-4(2)6-5-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
InChI Key |
KHNQVTBXUYKGDF-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OO1)C |
Canonical SMILES |
CC1C(OO1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Dimethyl-1,2-dioxetane typically involves the reaction of alkenes with peroxy acids. One common method is the epoxidation of alkenes using meta-chloroperoxybenzoic acid (mCPBA) or other peroxy acids such as peroxyacetic acid. The reaction is stereospecific and proceeds via a concerted mechanism, ensuring the retention of stereochemistry in the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3,4-Dimethyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S,4S)-3,4-Dimethyl-1,2-dioxetane is a unique organic compound with diverse applications in scientific research, including chemistry, biology, and industry. Its distinguishing four-membered ring structure, containing two oxygen atoms, contributes to its high reactivity and potential in various contexts.
Scientific Research Applications
This compound has several scientific research applications:
- Chemistry It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
- Biology The compound’s unique structure makes it useful in studying biological oxidation processes and enzyme-catalyzed reactions.
- Industry It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Chemical Reactions
This compound undergoes several types of chemical reactions:
- Oxidation It can be further oxidized to form more complex oxygen-containing products.
- Reduction Reduction reactions can break the dioxetane ring, leading to simpler organic molecules.
- Substitution Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common reagents used in these reactions include peroxy acids for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Quantum Yields
Nonadiabatic molecular dynamic simulation of dimethyl 1,2-dioxetanes provides an advanced understanding for future studies on chemi- and bio-luminescence . The simulation results confirm the existence of a biradical entropic trap responsible for chemiexcitation and demonstrate the stepwise dissociation of O–O and C–C bond breaking . The simulated quantum yield of the triplet chemiexcitation Φ T1 = 0.266 ± 0.096 agrees with the experimental value of 0.20 ± 0.04 .
Mechanism of Action
The mechanism by which (3S,4S)-3,4-Dimethyl-1,2-dioxetane exerts its effects involves the formation of reactive intermediates during its chemical reactions. These intermediates can interact with molecular targets, leading to various biochemical and chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the conditions under which it occurs.
Comparison with Similar Compounds
Comparative Analysis with Similar Dioxetane Derivatives
Structural and Functional Comparisons
The table below summarizes key properties of TDMD and structurally related dioxetanes:
Mechanistic and Stability Differences
- TDMD vs. HTMD : While TDMD’s methyl groups delay dissociation via inertial effects, HTMD’s hydroxymethyl group enables derivatization for targeted applications (e.g., DNA intercalation). HTMD is synthesized via triphosgene-mediated reactions, contrasting with TDMD’s direct thermolytic studies .
- TDMD vs. DBFD : DBFD’s benzofuran moiety stabilizes the dioxetane ring through aromatic conjugation, reducing strain and enabling room-temperature stability. This contrasts with TDMD’s rapid thermolysis under mild conditions .
- TDMD vs. AMPPD : AMPPD’s spiroadamantane group and phosphate sidechain prevent decomposition until enzymatic activation, making it a "caged" luminescent probe. TDMD lacks such functionalization, decomposing spontaneously upon heating .
Quantum Yield and Excited-State Dynamics
TDMD’s quantum yield for the S₂ state exceeds S₁ due to non-adiabatic transitions between singlet and triplet states during decomposition. This contrasts with benzofuran dioxetanes (e.g., DBFD), where aromatic systems promote efficient S₁→S₀ transitions for bright luminescence . AMPPD’s yield is enzyme-dependent, releasing light only upon phosphate cleavage, a property absent in TDMD .
Practical Implications
- TDMD: Serves as a benchmark for computational studies of strained peroxides. Its delayed dissociation aids in probing non-adiabatic dynamics .
- HTMD/DBFD : Used in photobiology for DNA damage studies and cellular imaging due to tunable luminescence .
- AMPPD: Dominates clinical diagnostics (e.g., ELISA) due to its enzyme-specific signal amplification .
Q & A
Q. What experimental techniques are critical for characterizing the thermal decomposition mechanism of (3S,4S)-3,4-dimethyl-1,2-dioxetane?
The thermal decomposition of this dioxetane involves a concerted electrocyclic reaction, producing acetaldehyde in excited states, as confirmed by luminescence spectroscopy (λmax = 430–440 nm in benzene at 60°C) . Key techniques include:
Q. How do steric effects influence the thermal stability of this compound compared to other alkyl-substituted dioxetanes?
Substituent size and conformation significantly impact stability. For example:
- Trans isomers are generally more stable than cis due to reduced steric strain .
- Methyl groups at the 3,4-positions increase ring strain compared to bulkier substituents (e.g., ethyl or adamantyl), lowering thermal stability .
- Computational models (e.g., DFT) can predict steric interactions by analyzing nonbonded repulsions and peroxidic bond compression .
Advanced Research Questions
Q. How can solvent polarity and proticity be optimized to modulate the chemiluminescent quantum yield of this compound?
Solvent choice directly affects excited-state formation:
- Polar aprotic solvents (e.g., benzene) enhance singlet-to-triplet ratios by stabilizing charge-separated intermediates .
- Protic solvents (e.g., methanol) may quench excited states via hydrogen bonding, reducing luminescence intensity .
- Empirical validation: Compare rate coefficients (k) and activation energies (ΔEa) across solvents using kinetic experiments (see Table I in ).
Q. What computational strategies reconcile contradictions between theoretical predictions and experimental stability trends for 1,2-dioxetanes?
Discrepancies arise from limitations in modeling steric and electronic effects:
- Molecular dynamics (MD) simulations can account for conformational flexibility in alkyl-substituted dioxetanes .
- Post-Hartree-Fock methods (e.g., CCSD(T)) improve accuracy in predicting ΔEa values, particularly for cis/trans isomer comparisons .
- Case study: For trans-3,4-dimethyl-1,2-dioxetane, experimental ΔEa (23.3 kcal/mol in benzene) aligns better with hybrid functional calculations than pure DFT .
Q. How can the this compound scaffold be adapted for enzyme-triggered chemiluminescent probes?
Rational design principles include:
- Introduction of enzymatically cleavable groups (e.g., phosphate esters) to enable controlled decomposition .
- Substituent tuning (e.g., electron-withdrawing groups at ortho positions) to enhance chemiluminescence efficiency under physiological conditions .
- Validation: Measure chemiluminescent intensity in vitro using alkaline phosphatase as a model enzyme .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
